TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE

Catalog No.
S6626342
CAS No.
1166403-40-2
M.F
C24H26Na3O10PS3
M. Wt
670.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRIS...

CAS Number

1166403-40-2

Product Name

TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE

IUPAC Name

trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate

Molecular Formula

C24H26Na3O10PS3

Molecular Weight

670.6 g/mol

InChI

InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3

InChI Key

LBWMFZIYNLEWAE-UHFFFAOYSA-K

SMILES

CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+]

The exact mass of the compound Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97% is 670.01188039 g/mol and the complexity rating of the compound is 941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalyst Development:

TXPTS's phosphorus atom and its surrounding functional groups suggest potential for use as a ligand in catalyst design. The water solubility and negatively charged sulfonate groups could make TXPTS particularly useful for homogeneous catalysis in aqueous environments. Some research has explored TXPTS's role in palladium-catalyzed reactions, but more investigation is needed to understand its full catalytic capabilities [PubChem, National Institutes of Health (.gov) - ].

Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate is a water-soluble organophosphorus compound characterized by its unique structure, which includes three sulfonated phenyl groups attached to a phosphine core. This compound is represented by the molecular formula C24H28Na3O9PS3C_{24}H_{28}Na_3O_9PS_3 and has a molecular weight of approximately 652.57 g/mol. It appears as a white to yellow crystalline powder and is primarily used in various chemical applications due to its solubility and reactivity .

, particularly those involving nucleophilic substitutions due to the presence of the phosphine group. It can react with electrophiles, facilitating the formation of new compounds. Additionally, its sulfonate groups enhance its reactivity in aqueous environments, making it useful in catalysis and as a ligand in coordination chemistry .

Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate exhibits various biological activities, including potential antimicrobial properties. Its solubility in water allows it to interact effectively with biological systems. Preliminary studies suggest that it may influence cellular processes, although more extensive research is needed to fully understand its biological implications .

The synthesis of tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate typically involves the following steps:

  • Preparation of Sulfonated Phenyl Compounds: The starting materials are sulfonated derivatives of 4,6-dimethylphenol.
  • Phosphination: These sulfonated compounds are reacted with phosphorus trichloride or another phosphorus source under controlled conditions to form the phosphine core.
  • Neutralization: The resulting phosphine is then treated with sodium hydroxide to form the trisodium salt.
  • Hydration: Finally, water is added to produce the hydrated form of the compound .

This compound finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.
  • Biological Research: Its properties make it useful for studying cellular mechanisms and drug development.
  • Material Science: Employed in creating functional materials due to its unique electronic properties .

Interaction studies have shown that tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate can interact with various biomolecules, potentially affecting enzymatic activities and cell signaling pathways. These interactions are crucial for understanding its biological effects and optimizing its use in therapeutic applications .

Several compounds share structural similarities with tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tris(2,4-dimethylphenyl)phosphine trisodium saltSimilar phosphine structureDifferent substitution pattern on phenyl rings
Tris(phenyl)phosphineNo sulfonate groupsLacks water solubility and functional groups
TriphenylphosphineNo sulfonate groupsNon-polar; less reactive in aqueous solutions

The presence of sulfonate groups in tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate significantly enhances its solubility and reactivity compared to these similar compounds, making it particularly valuable for applications requiring high water solubility and interaction with biological systems .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

670.01188039 g/mol

Monoisotopic Mass

670.01188039 g/mol

Heavy Atom Count

41

Dates

Last modified: 11-23-2023

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